
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-propoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
-
Introduction of the Tosyl Group: : The next step involves the introduction of the tosyl group to the thiazole ring. This can be achieved by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Formation of the Final Compound: : The final step involves the acylation of the thiazole intermediate with acetic anhydride to form this compound. This reaction is typically carried out in the presence of a base such as pyridine at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the tosyl group, leading to the formation of the corresponding amine.
-
Substitution: : The compound can undergo substitution reactions, particularly at the tosyl group. Nucleophiles such as amines or thiols can replace the tosyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at room temperature.
Substitution: Amines, thiols; typically carried out in organic solvents such as dichloromethane or ethanol at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: New derivatives with substituted tosyl groups
科学研究应用
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
-
Medicine: : The compound has shown promise as a potential therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
-
Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.
作用机制
The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can be compared with other thiazole derivatives, such as:
-
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a similar structure but with a methoxy group instead of a propoxy group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.
-
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has an ethoxy group instead of a propoxy group. The shorter alkyl chain can affect the compound’s solubility and interaction with molecular targets.
-
N-(4-(4-butoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a butoxy group instead of a propoxy group. The longer alkyl chain can influence the compound’s lipophilicity and biological activity.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZXSISMSKPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2919951.png)
![4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2919952.png)
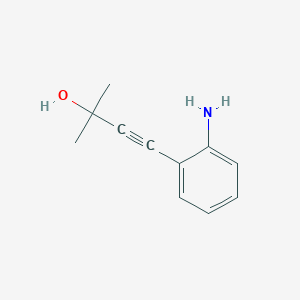
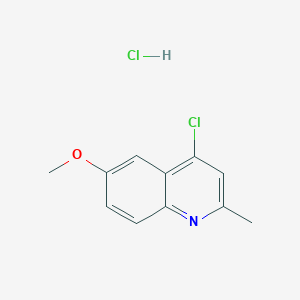
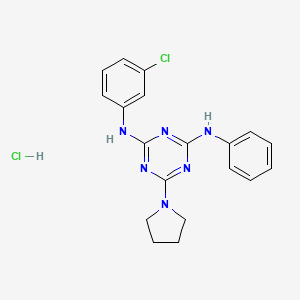

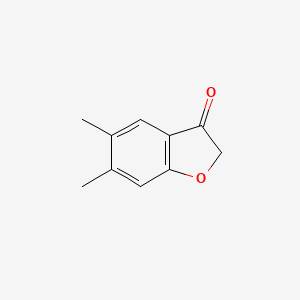
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2919965.png)
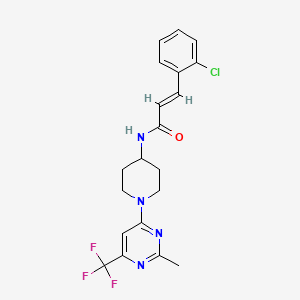
![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
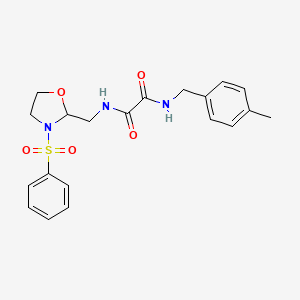
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
